molecular formula C26H29N3O2 B3584168 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE

1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE

Cat. No.: B3584168
M. Wt: 415.5 g/mol
InChI Key: JOUYRPQDDQPXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE is a complex organic compound with a molecular formula of C30H31N3O2 . This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE involves its interaction with various molecular targets. The benzyloxy and methoxy groups, along with the piperazine ring, allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and diverse applications of this compound in various scientific fields.

Properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(3-methoxy-4-phenylmethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-30-26-18-24(12-13-25(26)31-21-23-10-6-3-7-11-23)19-27-29-16-14-28(15-17-29)20-22-8-4-2-5-9-22/h2-13,18-19H,14-17,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUYRPQDDQPXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE
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1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE
Reactant of Route 6
1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE

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